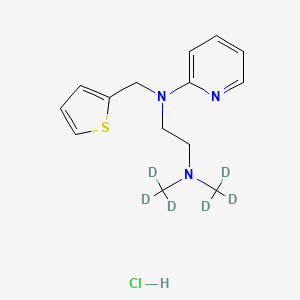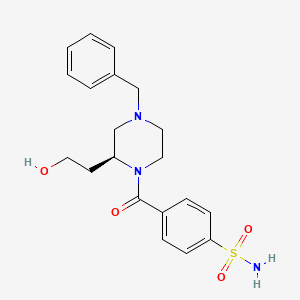![molecular formula C25H22BrFN8O4 B12428292 4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including amine, amide, and oxadiazole, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide involves several key steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromo and fluoro substituents: This step typically involves halogenation reactions using reagents such as bromine and fluorine sources.
Coupling reactions: The final assembly of the compound involves coupling reactions, such as amide bond formation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The bromo and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitro derivatives, while substitution reactions can introduce new functional groups at the bromo or fluoro positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, the oxadiazole ring can interact with enzymes or receptors, modulating their activity. The amine and amide groups can form hydrogen bonds with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-chloro-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide
- 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-methylphenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide
Uniqueness
The uniqueness of 4-N-(2-aminophenyl)-1-N-[2-[[4-[N’-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C25H22BrFN8O4 |
|---|---|
Molekulargewicht |
597.4 g/mol |
IUPAC-Name |
4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C25H22BrFN8O4/c26-17-13-16(9-10-18(17)27)31-23(33-38)21-22(35-39-34-21)29-11-12-30-24(36)14-5-7-15(8-6-14)25(37)32-20-4-2-1-3-19(20)28/h1-10,13,38H,11-12,28H2,(H,29,35)(H,30,36)(H,31,33)(H,32,37) |
InChI-Schlüssel |
SVRNWBRVAJUUOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)C(=O)NCCNC3=NON=C3C(=NC4=CC(=C(C=C4)F)Br)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12428216.png)
![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)



![2-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-2,4-dihydroxy-5-(3-methylbut-2-EN-1-YL)phenyl}-5,7-dihydroxy-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12428239.png)
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)

![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide](/img/structure/B12428254.png)
![(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate](/img/structure/B12428255.png)
![N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)


